1-Eicosene
Description
1-Eicosene (C${20}$H${40}$), also known as α-eicosene, is a linear alpha-olefin with a terminal double bond. It has a molecular weight of 280.53 g/mol, a boiling point of 151°C (at 1.5 Torr), a melting point of 28.5°C, and a density of 0.815 g/cm³ at 36°C . Its IUPAC name is 1-icosene, and it is identified by CAS registry number 3452-07-1. Structurally, it is characterized by the SMILES notation C=CCCCCCCCCCCCCCCCCCC, indicating a 20-carbon chain with a double bond at the first position.
1-Eicosene is naturally isolated from plant sources, such as the chloroform extract of Baphia nitida leaves, where its structure was confirmed via NMR spectroscopy . Industrially, it serves as a monomer for copolymer synthesis (e.g., with ethene or vinylpyrrolidone) and as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses . Its bioactivities include anticancer, immunosuppressive, and radical-scavenging properties .
Properties
IUPAC Name |
icos-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3H,1,4-20H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMFXQBUQXONLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27323-11-1 | |
| Record name | 1-Eicosene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27323-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1029257 | |
| Record name | 1-Eicosene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Melting point = 28.5 deg C; [ChemIDplus] Solid; mp = 26-30 deg C; [Aldrich MSDS] | |
| Record name | 1-Eicosene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Eicosene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000106 [mmHg] | |
| Record name | 1-Eicosene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3452-07-1, 27400-78-8, 52439-84-6, 93924-10-8 | |
| Record name | 1-Eicosene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3452-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Eicosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003452071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eicosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arachidene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052439846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkenes, C20-24 alpha- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-EICOSENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Eicosene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Eicosene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icos-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-EICOSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHH7ZD637 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Industrial Applications
1-Eicosene is utilized in several industrial processes:
- Lubricants and Additives : It serves as a base for formulating lubricants and lubricant additives, enhancing the performance of machinery in various sectors including automotive and manufacturing .
- Petroleum Production : In the petroleum industry, 1-eicosene is used in refining processes and as a component in fuels and fuel additives, improving efficiency and performance .
- Surface Active Agents : Its surfactant properties make it valuable in the formulation of detergents and emulsifiers, which are essential in cleaning products and cosmetics .
Polymerization Studies
Recent studies have focused on the polymerization of 1-eicosene using various catalysts. For instance, it can be polymerized in the presence of zirconocene and hafnocene catalysts to yield poly-1-eicosene. This polymer exhibits potential applications in materials science due to its favorable mechanical properties .
Characterization Techniques
Research involving 1-eicosene often employs advanced characterization techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation and purity assessment. A study isolated 1-eicosene from Baphia nitida using NMR techniques to confirm its structure .
- Gas Chromatography (GC) : Employed to analyze the purity and composition of 1-eicosene in various formulations .
Isolation from Natural Sources
A notable study reported the isolation of 1-eicosene from the leaves of Baphia nitida, a plant native to Nigeria. The researchers utilized chloroform extraction followed by chromatographic techniques to obtain pure 1-eicosene. The chemical structure was confirmed through comprehensive NMR analysis . This finding not only highlights a natural source of 1-eicosene but also opens avenues for exploring its ecological roles.
Use in Cosmetic Formulations
In cosmetic applications, 1-eicosene has been evaluated for its safety as a component in formulations derived from post-consumer recycled plastics. Its presence was noted during analytical testing phases aimed at ensuring the safety of recycled materials used in packaging cosmetics . This underscores the compound's relevance in sustainable practices within the cosmetics industry.
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Lubricants | Base for lubricants and additives | Enhanced machinery performance |
| Petroleum Industry | Fuel additives, refining processes | Improved efficiency |
| Polymer Science | Polymerization studies | Development of high-performance materials |
| Surfactants | Emulsifiers in cleaning products | Effective cleaning capabilities |
| Natural Products | Isolated from plants like Baphia nitida | Exploration of ecological roles |
Comparison with Similar Compounds
Data Table: Comparative Properties of 1-Eicosene and Analogues
Notes
- Gaps : Comparative data on isomer-specific toxicity and environmental persistence are sparse, necessitating further study.
Q & A
Q. What are the key physicochemical properties of 1-Eicosene, and how are they experimentally determined?
1-Eicosene (CH, CAS 3452-07-1) is a long-chain alkene with a melting point of 28.5°C and a boiling point of 151°C . Key characterization methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm purity and identify retention times (e.g., RT 15.261 in GC-MS analysis of plant extracts) .
- Phase Change Data: Differential scanning calorimetry (DSC) or capillary melting point apparatus for determining solid-liquid transitions .
- Density and Stability: Relative density (0.79 g/cm³) and stability under storage conditions (avoid prolonged exposure to light/oxidizers) .
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 280.54 g/mol | SDS |
| Melting Point | 28.5°C | EPIWIN Database |
| Boiling Point | 151°C | SDS |
| Log Pow (Octanol-Water) | >8 | Ecological data |
Q. What safety protocols are critical for handling 1-Eicosene in laboratory settings?
- Ventilation: Use fume hoods or local exhaust ventilation to minimize inhalation risks .
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage: Keep in sealed containers at <30°C, away from oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in ecological toxicity data for 1-Eicosene?
Current SDS documents indicate limited ecotoxicity data (e.g., no LC50 values for fish or algae) . To address gaps:
- Iterative Testing: Conduct tiered assays (e.g., OECD 201/202 for acute aquatic toxicity) and compare with structurally similar alkenes (e.g., 1-octadecene) .
- Data Validation: Cross-reference chromatographic purity (GC-MS) with toxicity outcomes to rule out confounding impurities .
- Computational Modeling: Use QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite™ to predict biodegradation and bioaccumulation .
Q. What methodological frameworks optimize the design of studies on 1-Eicosene’s biological activity?
- PICO Framework:
- Population: Microbial strains (e.g., Staphylococcus aureus) .
- Intervention: 1-Eicosene concentration gradients (e.g., 0.1–10 mg/mL).
- Comparison: Positive controls (e.g., ampicillin) and solvent controls.
- Outcome: Minimum inhibitory concentration (MIC) via broth microdilution .
- FINER Criteria: Ensure feasibility (e.g., sourcing high-purity 1-Eicosene), novelty (e.g., unexplored anti-inflammatory mechanisms), and relevance (e.g., antibiotic resistance applications) .
Q. How can researchers address variability in synthetic yields of 1-Eicosene?
- Reaction Optimization: Use Fischer-Tropsch synthesis parameters (e.g., temperature, catalyst type) documented in chromatographic studies .
- Analytical Controls: Monitor byproduct formation (e.g., isomerization to internal alkenes) via H NMR or FT-IR .
- Statistical Design: Apply response surface methodology (RSM) to identify critical factors (e.g., pressure, H/CO ratio) affecting yield .
Methodological Guidance
Q. What strategies ensure reproducibility in 1-Eicosene-based experiments?
- Detailed Documentation: Follow Beilstein Journal guidelines: report synthesis steps, purification methods (e.g., column chromatography), and characterization data (e.g., H NMR peaks at δ 4.8–5.0 ppm for vinyl protons) .
- Supporting Information: Archive raw GC-MS spectra and DSC thermograms in supplementary files .
- Peer Review: Pre-submission validation by collaborators to identify omitted details (e.g., solvent batch effects) .
Q. How should researchers structure hypotheses for studies on 1-Eicosene’s reactivity?
- Background Rationale: Link to known alkene reactivity (e.g., electrophilic addition) and cite precedents (e.g., hydroformylation of α-olefins) .
- Testable Prediction: "Increasing reaction temperature from 25°C to 60°C will enhance 1-Eicosene’s oxidation rate due to reduced viscosity and improved catalyst activation."
- Validation Metrics: Track conversion rates via gas chromatography and quantify epoxide yields .
Data Analysis & Contradictions
Q. How to interpret conflicting results in 1-Eicosene’s antimicrobial efficacy?
- Contextual Factors: Compare solvent systems (e.g., DMSO vs. ethanol) and microbial growth phases .
- Statistical Analysis: Use ANOVA to assess significance of inhibition zones across replicates .
- Meta-Analysis: Aggregate data from multiple studies (e.g., Khurshid et al. 2018 vs. Awonyi et al. 2020) to identify trends .
Q. What steps mitigate biases in ecological impact assessments of 1-Eicosene?
- Blinded Testing: Assign sample coding to prevent observer bias during toxicity scoring .
- Negative Controls: Include solvent-only groups to distinguish baseline effects .
- Transparency: Disclose funding sources and analytical instrument calibration logs .
Ethical & Reporting Standards
Q. How to align 1-Eicosene research with ethical guidelines for chemical studies?
- Hazard Communication: Clearly label risks (e.g., aspiration hazard if swallowed) in SDS and manuscripts .
- Waste Disposal: Follow EPA guidelines for incineration or licensed hazardous waste facilities .
- Conflict of Interest: Disclose industrial partnerships if 1-Eicosene is sourced from proprietary syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
